molecular formula C9H8BrN3O2 B15276844 Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B15276844
M. Wt: 270.08 g/mol
InChI Key: YNQXHCSSHHAHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. For example, in antiviral applications, it targets RNA-dependent RNA polymerase, inhibiting viral replication . In cancer research, it acts as an inhibitor of kinases involved in cell proliferation and survival .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)8-4-11-5-12-13(7)8/h3-5H,2H2,1H3

InChI Key

YNQXHCSSHHAHPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2N1N=CN=C2)Br

Origin of Product

United States

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